molecular formula C16H16FNO3 B6380375 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-methoxyphenol CAS No. 1261954-84-0

4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-methoxyphenol

Cat. No.: B6380375
CAS No.: 1261954-84-0
M. Wt: 289.30 g/mol
InChI Key: INYNIXAAGKAQHP-UHFFFAOYSA-N
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Description

4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-methoxyphenol is an organic compound that features a complex aromatic structure This compound is characterized by the presence of an ethylcarbamoyl group, a fluorine atom, and a methoxy group attached to a phenolic ring

Properties

IUPAC Name

N-ethyl-2-fluoro-4-(4-hydroxy-3-methoxyphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO3/c1-3-18-16(20)12-6-4-10(8-13(12)17)11-5-7-14(19)15(9-11)21-2/h4-9,19H,3H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INYNIXAAGKAQHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(C=C(C=C1)C2=CC(=C(C=C2)O)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10685766
Record name N-Ethyl-3-fluoro-4'-hydroxy-3'-methoxy[1,1'-biphenyl]-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10685766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261954-84-0
Record name N-Ethyl-3-fluoro-4'-hydroxy-3'-methoxy[1,1'-biphenyl]-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10685766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-methoxyphenol can be achieved through a multi-step process involving nucleophilic aromatic substitution reactions. One common method involves the reaction of 4-chloro-3-fluoroaniline with ethyl isocyanate to form the ethylcarbamoyl intermediate. This intermediate is then subjected to a nucleophilic aromatic substitution reaction with 2-methoxyphenol under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-methoxyphenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The carbonyl group in the ethylcarbamoyl moiety can be reduced to an amine.

    Substitution: The fluorine atom can be substituted by nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions and amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced carbamoyl derivatives.

    Substitution: Various substituted phenolic compounds.

Scientific Research Applications

4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-methoxyphenol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-methoxyphenol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways. The presence of the fluorine atom enhances its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Ethylcarbamoyl)-3-fluorophenylboronic acid
  • 3-(Ethylcarbamoyl)-4-fluorophenylboronic acid

Uniqueness

4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-methoxyphenol is unique due to the presence of both the ethylcarbamoyl and methoxy groups, which confer distinct chemical properties and reactivity. The combination of these functional groups with the fluorine atom enhances its potential for diverse applications compared to similar compounds.

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